N,N-Dibutylacetamide

Description

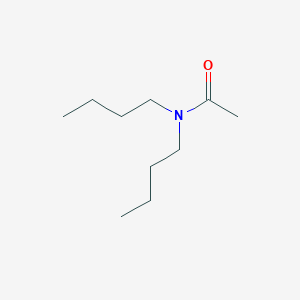

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXKFCWMWJZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061786 | |

| Record name | N,N-Dibutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dibutylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1563-90-2 | |

| Record name | N,N-Dibutylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69P29RX5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dibutylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N,N-Dibutylacetamide. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details experimental methodologies for key property determination, and includes visualizations for chemical synthesis and experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid with an acetamide-like odor.[1][2] It is soluble in organic solvents such as ethanol and ether.[1][3]

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO | [3][4] |

| Molecular Weight | 171.28 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.88 g/cm³ | [3][4] |

| Boiling Point | 241-244 °C | [3][4] |

| 77-78 °C at 0.6 mmHg | [3][4] | |

| 120-135 °C at 2 kPa | [1][3] | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Flash Point | >110 °C | [3][4] |

| Refractive Index | 1.4470 | [3] |

| Vapor Pressure | 0.0555 mmHg at 25 °C | [3] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1563-90-2 | [4] |

| EINECS Number | 216-358-8 | [4] |

| SMILES | CCCCN(CCCC)C(=O)C | [4] |

| InChI | InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3 | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 3.30, 3.21, 2.08, 1.53, 1.32, 0.94, 0.92 ppm.[5]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases.[6]

Other Spectroscopic Data

-

Mass Spectrometry (GC-MS): Data is available, with the molecular ion peak observed at m/z 171.[7]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available.[8]

Experimental Protocols

The following sections outline the methodologies for determining the key physical properties of this compound. These are based on established standard procedures.

Density Determination

The density of this compound can be determined using a digital density meter, following a method similar to ASTM D4052.[1] This technique involves introducing a small liquid sample into an oscillating U-tube.[2] The change in the oscillation frequency, which is proportional to the mass of the sample, is used to calculate the density.[2]

Boiling Point Determination

The boiling point can be determined using a method analogous to OECD 103. The liquid is heated, and the temperature is recorded when stable boiling is observed. The observed temperature is then corrected for atmospheric pressure.[9]

Melting Point Determination

As this compound is a liquid at room temperature, a melting point determination is not applicable. For solid organic compounds, a capillary tube method, such as ASTM E324, is commonly employed.[3] A small, powdered sample is placed in a capillary tube and heated, and the temperature range from the initial to the final melting point is recorded.[3]

Solubility Assessment

A general procedure for assessing solubility involves adding a small, measured amount of the solute (this compound) to a specific volume of a solvent (e.g., water, ethanol, ether) in a test tube.[10] The mixture is agitated, and the degree of dissolution is observed.[10] For quantitative measurements, ASTM E1148 provides standardized methods for determining the aqueous solubility of organic compounds.[4]

Flash Point Measurement

The flash point can be determined using a closed-cup tester, such as the Pensky-Martens apparatus, as described in ASTM D93.[11] The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space until a flash is observed.[12]

Visualizations

Synthesis of this compound

This compound is synthesized via the condensation reaction of acetyl chloride and di-n-butylamine.[3]

Caption: Synthesis of this compound.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Capillary Melting Point Determination Workflow.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum [chemicalbook.com]

- 6. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. quora.com [quora.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. store.astm.org [store.astm.org]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Technical Guide: N,N-Dibutylacetamide (CAS 1563-90-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of N,N-Dibutylacetamide, consolidating key chemical, physical, and safety data. Due to the limited availability of published in-depth application data, this guide focuses on the fundamental properties, synthesis, and spectroscopic characterization of the compound.

Chemical Identity and Physical Properties

This compound is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two butyl groups. It is a colorless liquid at room temperature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1563-90-2 | [2] |

| Molecular Formula | C₁₀H₂₁NO | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Acetyldibutylamine, Acetamide, N,N-dibutyl- | [1][3] |

| Density | 0.88 g/cm³ | |

| Boiling Point | 77-78 °C @ 0.6 mmHg; 124-125 °C @ 14 Torr | |

| Flash Point | >110 °C | |

| Refractive Index | 1.4470 (20 °C) | |

| Vapor Pressure | 0.0555 mmHg @ 25 °C |

Synthesis

The primary route for synthesizing this compound is the acylation of dibutylamine with an acetylating agent, such as acetyl chloride or acetic anhydride.[4]

General Experimental Protocol: Synthesis via Acetyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Dibutylamine

-

Acetyl Chloride

-

Anhydrous non-polar solvent (e.g., Toluene, Xylene, or Dichloromethane)[4]

-

A tertiary amine base (e.g., Triethylamine)[4]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in an appropriate anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications

While detailed experimental data is scarce in publicly accessible literature, this compound is noted for its use as a polar aprotic solvent in organic synthesis and as an extractant.[4] Its properties are comparable to other N,N-dialkylamides, suggesting potential utility in reactions requiring a high-boiling, stable, polar medium, such as nucleophilic substitutions or reactions involving strong bases.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data / Peaks | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 3.30 (t), 3.21 (t), 2.08 (s), 1.53 (m), 1.32 (m), 0.94 (m) | [5][6] |

| ¹³C NMR | (CDCl₃) δ (ppm): 171.0 (C=O), 47.5 (N-CH₂), 45.6 (N-CH₂), 31.1 (CH₂), 29.5 (CH₂), 21.2 (CH₃), 20.1 (CH₂), 13.9 (CH₃), 13.8 (CH₃) | [5][7] |

| Mass Spec (GC-MS) | Molecular Ion [M]⁺: 171 m/z. Major Fragments: 128, 86, 43 m/z | [1][5] |

| IR Spectroscopy | Key Peaks (cm⁻¹): ~1645 (C=O stretch, amide) | [1] |

| GC Retention Index | Kovats, Standard Non-polar: 1332; Standard Polar: 1805, 1808, 1809, 1813 | [1][8] |

Safety and Toxicology

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

STOT SE: Specific Target Organ Toxicity - Single Exposure

Conclusion

This compound is a well-characterized tertiary amide with established physical and spectroscopic properties. Its synthesis is straightforward via standard amidation reactions. While it is cited as a solvent and extractant, there is a notable lack of detailed, publicly available research demonstrating its specific applications, performance in drug development, or any inherent biological activity. Further research would be required to establish its utility and efficacy in specialized applications for the pharmaceutical and chemical industries.

References

- 1. This compound | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynce.com [biosynce.com]

- 5. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 13C NMR [m.chemicalbook.com]

- 6. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Acetamide, N,N-dibutyl- [webbook.nist.gov]

Synthesis and purification of N,N-Dibutylacetamide

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dibutylacetamide

Introduction

This compound (CAS No. 1563-90-2) is a chemical compound used in organic synthesis and as an extractant.[1] This technical guide provides a comprehensive overview of its synthesis, purification, and characterization, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual workflow of the entire process.

Physicochemical Properties

This compound is a colorless transparent liquid with an acetamide-like odor.[1] It is soluble in organic solvents such as ethanol and ether.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO | [1][2] |

| Molecular Weight | 171.28 g/mol | [3][4] |

| CAS Number | 1563-90-2 | [1][3] |

| Boiling Point | 120-135 °C at 2kPa (approx. 15 mmHg) | [1] |

| Density | 0.878 - 0.88 g/cm³ | [1][4] |

| Refractive Index | 1.444 - 1.448 (at 20 °C) | [1] |

| Flash Point | >110 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dibutylamine. The most common methods involve the reaction of dibutylamine with either an acid chloride (acetyl chloride) or an acid anhydride (acetic anhydride).

Synthesis via Acetyl Chloride

This method involves the condensation reaction between acetyl chloride and di-n-butylamine.[1] The reaction proceeds readily, often producing a solid precipitate of dibutylamine hydrochloride.

Reaction Scheme: CH₃COCl + 2(C₄H₉)₂NH → CH₃CON(C₄H₉)₂ + (C₄H₉)₂NH₂⁺Cl⁻

Synthesis via Acetic Anhydride

Acetic anhydride serves as a more reactive acylating agent than acetic acid, which can lead to faster reaction rates.[5] This reaction produces this compound and acetic acid as a byproduct.[5]

Reaction Scheme: (CH₃CO)₂O + (C₄H₉)₂NH → CH₃CON(C₄H₉)₂ + CH₃COOH[5]

Catalysts are often employed to accelerate the reaction and improve the yield.[5] Common catalysts include p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of the anhydride to make it more electrophilic, and triethylamine (Et₃N), which acts as a base to deprotonate the dibutylamine, increasing its nucleophilicity.[5]

Experimental Protocols

Synthesis Protocol (using Acetyl Chloride)

This protocol is based on the condensation reaction of acetyl chloride and di-n-butylamine.[1]

Materials:

-

Di-n-butylamine

-

Acetyl chloride

-

Anhydrous ether (or another suitable inert solvent)

-

Ice-water bath

Procedure:

-

In a reaction vessel (e.g., an enamel barrel or a three-necked flask equipped with a stirrer and dropping funnel), charge the di-n-butylamine and add anhydrous ether.[1]

-

Cool the vessel using an ice-water bath to maintain a low temperature.

-

Under continuous stirring, add a mixture of acetyl chloride and ether dropwise to the dibutylamine solution. A white solid, dibutylamine hydrochloride, will precipitate immediately.[1]

-

After the addition is complete, continue stirring the mixture for an additional hour.[1]

-

Filter the solid dibutylamine salt from the reaction mixture.

-

The filtrate, containing the crude this compound, is carried forward to the purification stage.

Purification Protocol

The crude product from the synthesis contains impurities such as unreacted starting materials, by-products, and solvent.[5] A multi-step purification process involving extraction, washing, and distillation is necessary.

Materials:

-

Crude this compound solution (filtrate from synthesis)

-

Dilute HCl solution (e.g., 10% HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

-

Separatory funnel

-

Distillation apparatus (vacuum distillation setup recommended)

Procedure:

-

Solvent Removal: Recover the bulk of the ether from the filtrate by distillation, preferably using a rotary evaporator.[1]

-

Aqueous Workup (Extraction and Washing):

-

Transfer the concentrated crude product to a separatory funnel.

-

Wash the organic layer sequentially with:

-

During each wash, shake the separatory funnel vigorously with frequent venting to release pressure.[6][7] Separate the aqueous layer. Note: Never discard any layers until the product is successfully isolated.[7]

-

-

Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate. Swirl the flask and let it stand for 15-30 minutes.[8]

-

Filtration: Filter the drying agent from the solution.

-

Final Distillation:

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is also harmful if swallowed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9][10]

-

Skin Protection: Handle with gloves and wear a protective suit.[9] Inspect gloves prior to use and use a proper glove removal technique.[9]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11]

Handling and Storage:

-

Avoid contact with skin and eyes and avoid breathing vapors or mist.[9]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11]

-

Wash hands thoroughly after handling.[9]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

References

- 1. chembk.com [chembk.com]

- 2. Acetamide, N,N-dibutyl- [webbook.nist.gov]

- 3. This compound | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. biosynce.com [biosynce.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. youtube.com [youtube.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Guide to N,N-Dibutylacetamide for Researchers and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data of N,N-Dibutylacetamide (CAS No. 1563-90-2), a compound of interest in various research and development sectors. Below, you will find a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines the experimental protocols for acquiring such data and includes a visual workflow to guide researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |

| 3.302 | t | 2H | N-CH₂ (a) | CDCl₃ | 400 MHz |

| 3.214 | t | 2H | N-CH₂ (a') | CDCl₃ | 400 MHz |

| 2.077 | s | 3H | CO-CH₃ | CDCl₃ | 400 MHz |

| 1.55-1.51 | m | 4H | N-CH₂-CH₂ | CDCl₃ | 400 MHz |

| 1.33-1.31 | m | 4H | CH₂-CH₃ | CDCl₃ | 400 MHz |

| 0.955-0.921 | t | 6H | CH₂-CH₃ | CDCl₃ | 400 MHz |

Note: The two distinct signals for the N-CH₂ protons (a and a') are due to hindered rotation around the amide C-N bond.

Table 2: ¹³C NMR Data for this compound[1][2]

| Chemical Shift (ppm) | Assignment | Solvent |

| 170.1 | C=O | CDCl₃ |

| 47.9 | N-CH₂ | CDCl₃ |

| 45.9 | N-CH₂ | CDCl₃ |

| 31.4 | N-CH₂-CH₂ | CDCl₃ |

| 29.5 | N-CH₂-CH₂ | CDCl₃ |

| 21.3 | CO-CH₃ | CDCl₃ |

| 20.1 | CH₂-CH₃ | CDCl₃ |

| 13.9 | CH₂-CH₃ | CDCl₃ |

Table 3: IR Absorption Data for this compound[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H Stretch (sp³) |

| ~1645 | Strong | C=O Stretch (Amide I) |

| ~1460 | Medium | C-H Bend |

| ~1380 | Medium | C-H Bend |

Table 4: Mass Spectrometry Data for this compound[3][6]

| m/z | Relative Intensity (%) | Assignment |

| 171 | 5.5 | [M]⁺ (Molecular Ion) |

| 128 | 22.7 | [M - C₃H₇]⁺ |

| 114 | 4.1 | [M - C₄H₉]⁺ |

| 100 | 6.4 | [M - C₅H₁₁]⁺ |

| 86 | 100.0 | [CH₂=N(C₄H₉)]⁺ |

| 44 | 20.0 | [CH₃CO]⁺ |

| 43 | 19.5 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), inside a 5 mm NMR tube.[1][2] A reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The concentration is typically in the range of 5-25 mg/0.5 mL.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 400 MHz instrument.[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Vapor Phase): The IR spectrum of this compound can be obtained from the vapor phase of the compound.[3][4]

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, is used to acquire the spectrum.[3][4] A background spectrum is recorded first, and then the sample spectrum is recorded and the background is subtracted. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction (GC-MS): For GC-MS analysis, a dilute solution of this compound is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI): In the ion source of the mass spectrometer, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Solubility Landscape of N,N-Dibutylacetamide: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dibutylacetamide. This document delves into the available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in experimental design.

This compound, a tertiary amide with the chemical formula C₁₀H₂₁NO, is a colorless liquid recognized for its potential as a versatile organic solvent.[1][2] Its molecular structure, featuring a polar amide group and non-polar butyl chains, suggests its utility in dissolving a range of organic compounds. This guide aims to consolidate the current understanding of its solvent properties to support its application in pharmaceutical sciences and chemical research.

Quantitative Solubility Data

Quantitative solubility data for a wide array of organic compounds specifically in this compound is not extensively available in publicly accessible literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), it is anticipated to be a good solvent for many organic molecules. One calculated value indicates its water solubility to be 5.3 g/L at 25°C. The solubility of other amide compounds can provide some insight into the expected behavior of this compound. For instance, N,N-Dimethylacetamide (DMAc), a structurally related solvent, is known for its exceptional ability to dissolve a wide range of substances, including many polymers and resins, and is miscible with water and most common organic solvents like alcohols, ethers, and ketones.[3][4]

To facilitate further research and provide a foundational understanding, the following table summarizes the known physical properties of this compound, which are crucial in predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1563-90-2 | [2][5][6] |

| Molecular Formula | C₁₀H₂₁NO | [1][2][5][6] |

| Molecular Weight | 171.28 g/mol | [1][5] |

| Boiling Point | 247 °C | [7] |

| Dielectric Constant | 19.10 | [7] |

| Calculated Water Solubility | 5.3 g/L (25 °C) |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of organic compounds in this compound is essential for its practical application. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3]

Materials:

-

This compound (solvent)

-

Organic compound of interest (solute)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration device (e.g., syringe filter with a compatible membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of the solid organic compound to a glass vial containing a known volume or weight of this compound. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for an adequate period to permit the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter that is chemically compatible with this compound.

-

Analysis: Analyze the concentration of the solute in the filtrate using a pre-validated analytical method.

-

Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.

Gravimetric Analysis for Solubility Determination

For non-volatile solutes, a gravimetric method can be employed to determine solubility.

Procedure:

-

Follow steps 1-4 of the Shake-Flask Method.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer a known mass or volume of the clear, filtered saturated solution into the container. Carefully evaporate the this compound under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical workflows.

References

- 1. This compound | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N,N-dibutyl- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. This compound [stenutz.eu]

N,N-Dibutylacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, applications, and experimental considerations of N,N-Dibutylacetamide as a polar aprotic solvent in scientific research and pharmaceutical development.

Introduction

This compound (DBA), a tertiary amide with the chemical formula C₁₀H₂₁NO, is a colorless to pale yellow liquid characterized by its high boiling point and stability.[1] As a polar aprotic solvent, it possesses a significant dipole moment and a moderate dielectric constant, rendering it an effective medium for a variety of chemical reactions and solubility applications. This guide provides a detailed overview of this compound, focusing on its core properties, practical applications in research and drug development, and relevant experimental protocols.

Physicochemical Properties

A comprehensive understanding of a solvent's physicochemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below, alongside a comparison with other common polar aprotic solvents.

| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 1563-90-2[2] | 68-12-2 | 127-19-5 | 67-68-5 |

| Molecular Formula | C₁₀H₂₁NO[2] | C₃H₇NO | C₄H₉NO | C₂H₆OS |

| Molar Mass ( g/mol ) | 171.28[2] | 73.09 | 87.12 | 78.13 |

| Density (g/cm³) | 0.88[2] | 0.944 | 0.94 | 1.10 |

| Boiling Point (°C) | 241-244[2] | 153 | 165 | 189 |

| Melting Point (°C) | Not available | -61 | -20 | 18.5 |

| Flash Point (°C) | >110[2] | 58 | 63 | 87 |

| Dielectric Constant | 19.1 | 36.7 | 37.8 | 46.7 |

| Dipole Moment (D) | Not available | 3.86 | 3.72 | 3.96 |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development, from early-stage synthesis to formulation.

Organic Synthesis

As a polar aprotic solvent, this compound can facilitate a range of organic reactions, particularly those involving polar or charged intermediates. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

-

Nucleophilic Substitution Reactions (Sₙ2): Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive. While specific studies detailing the use of this compound in Sₙ2 reactions are limited, its properties suggest it would be a suitable medium for such transformations. A general workflow for a typical Sₙ2 reaction is illustrated below.

General workflow for an Sₙ2 reaction using this compound as a solvent.

-

Amide Bond Formation: The synthesis of amides is a fundamental transformation in the preparation of active pharmaceutical ingredients (APIs). While specific protocols utilizing this compound are not widely published, its properties as a polar aprotic solvent make it a suitable candidate for facilitating these reactions, particularly those employing coupling agents.

Solubility Enhancement

The ability of this compound to dissolve a wide range of organic compounds makes it a valuable solvent for solubility studies, which are critical in the pre-formulation and formulation stages of drug development. Determining the solubility of an API in various solvents is essential for developing stable and bioavailable drug products.

Experimental Protocols

While specific, detailed experimental protocols featuring this compound are not abundant in publicly available literature, this section provides generalized methodologies that can be adapted for its use.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of dibutylamine with an acylating agent such as acetic anhydride.[3]

Materials:

-

Dibutylamine

-

Acetic Anhydride

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Base (optional, e.g., triethylamine)[3]

-

Apparatus for heating and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve dibutylamine in the chosen anhydrous solvent.

-

Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic.

-

Heat the reaction mixture to reflux for a specified period to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Workflow for the synthesis of this compound.

General Protocol for Solubility Determination

The following is a general shake-flask method for determining the solubility of a compound in this compound.

Materials:

-

Compound of interest (e.g., an API)

-

This compound (high purity)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Analytical balance

-

Syringe filters

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a pre-weighed glass vial.

-

Add a known volume or weight of this compound to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility of the compound in this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Workflow for the safe handling and disposal of this compound.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~3.3-3.2 (m, 4H, N-CH₂), ~2.1 (s, 3H, CO-CH₃), ~1.5 (m, 4H, CH₂), ~1.3 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃)[2] |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~47 (N-CH₂), ~31 (CH₂), ~21 (CO-CH₃), ~20 (CH₂), ~14 (CH₃)[4][5] |

| IR (neat) | ~2950-2870 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=O stretch, amide I) |

| Mass Spec (EI) | m/z 171 (M⁺), 128, 86, 44[2][6] |

Conclusion

This compound is a versatile polar aprotic solvent with a range of potential applications in research and drug development. Its high boiling point, stability, and ability to dissolve a variety of organic compounds make it a valuable alternative to other commonly used solvents. While specific documented applications in pharmaceutical synthesis are not extensive, its physicochemical properties suggest its utility in various organic transformations and solubility studies. As with any chemical, proper safety precautions must be observed during its handling and disposal. Further research into the specific applications of this compound is warranted to fully explore its potential in the pharmaceutical industry.

References

- 1. This compound | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of N,N-Dibutylacetamide Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

N,N-Dibutylacetamide is a tertiary amide that, like many pharmaceuticals, is susceptible to degradation via hydrolysis. The amide bond, while generally more stable than an ester linkage, can be cleaved under both acidic and basic conditions, leading to the formation of dibutylamine and acetic acid.[1] This degradation can impact the potency of an active pharmaceutical ingredient (API) and introduce impurities that may have their own pharmacological or toxicological profiles. Therefore, a thorough understanding of the stability of this compound is essential for predicting its shelf-life, developing stable formulations, and meeting regulatory requirements.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction can be catalyzed by the presence of hydronium ions (acid-catalyzed) or hydroxide ions (base-catalyzed).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of dibutylamine (as its protonated form) yields acetic acid.[2] N,N-disubstituted amides are known to be susceptible to acid-catalyzed hydrolysis.[1][2]

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the dibutylamide anion. The dibutylamide anion is a strong base and will subsequently deprotonate a molecule of acetic acid formed in the reaction, driving the equilibrium towards the products.[2] Generally, N,N-disubstituted amides are relatively resistant to base-catalyzed hydrolysis compared to primary and secondary amides.[1]

Quantitative Degradation Kinetics (Hypothetical)

Due to the absence of specific experimental kinetic data for this compound in the public domain, the following tables present hypothetical data based on the known stability profiles of structurally similar N,N-disubstituted amides, such as N,N-Dimethylacetamide.[1][2] These tables are intended to provide a general expectation of the stability of this compound under various conditions.

Table 1: Hypothetical Rate Constants (k) for this compound Hydrolysis at 50°C

| pH | Condition | Apparent First-Order Rate Constant (k) (s⁻¹) |

| 2.0 | Acidic | 1.5 x 10⁻⁶ |

| 4.0 | Acidic | 1.8 x 10⁻⁷ |

| 7.0 | Neutral | 2.5 x 10⁻⁹ |

| 10.0 | Basic | 5.0 x 10⁻⁸ |

| 12.0 | Basic | 6.2 x 10⁻⁷ |

Table 2: Hypothetical Half-Lives (t½) for this compound Hydrolysis at 50°C

| pH | Condition | Half-Life (t½) (days) |

| 2.0 | Acidic | 5.3 |

| 4.0 | Acidic | 44.6 |

| 7.0 | Neutral | 3208 |

| 10.0 | Basic | 160 |

| 12.0 | Basic | 12.9 |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate and citrate buffers

-

High-purity water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Analytical balance

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Thermostatically controlled oven or water bath

Preparation of Test Solutions

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Forced Degradation Solutions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 50-100 µg/mL.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 50-100 µg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with high-purity water (or a neutral buffer like phosphate-buffered saline, pH 7.4) to a final concentration of approximately 50-100 µg/mL.

-

Stress Conditions

-

Incubate the prepared acidic, basic, and neutral solutions in a thermostatically controlled environment (e.g., 50°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, to quench the degradation reaction.

-

Dilute the samples with the mobile phase to an appropriate concentration for analysis.

Analytical Methodology

-

Chromatographic Conditions:

-

Instrument: HPLC with UV or MS detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm for amides).

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

N,N-Dibutylacetamide: A Technical Profile and Exploration of Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dibutylacetamide, a tertiary amide with potential applications in chemical synthesis. While extensive research highlights the utility of related N,N-dialkylacetamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), as versatile solvents and reagents, specific novel applications of this compound in synthesis are not widely documented in current scientific literature. This document summarizes the known physicochemical properties and synthesis of this compound and explores its potential roles in modern organic synthesis based on the established functions of analogous compounds.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C10H21NO | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| CAS Number | 1563-90-2 | [2] |

| Density | 0.878 g/mL | |

| Boiling Point | 245-247 °C | |

| Appearance | Colorless liquid | [2] |

Spectroscopic data for this compound is available across various techniques, providing essential information for its characterization.

| Spectrum Type | Available Data |

| ¹³C NMR | Chemical shift data is available. |

| ¹H NMR | Spectral data has been recorded.[2] |

| Mass Spectrometry (GC-MS) | Mass spectra are available for analysis.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra have been documented.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dibutylamine with acetic acid or its derivatives.[3]

General Experimental Protocol

Reactants:

-

Dibutylamine

-

Acetic acid or Acetic anhydride

Catalysts (optional):

-

p-Toluenesulfonic acid (p-TsOH)

-

Triethylamine (Et₃N)

Procedure: The reaction generally involves the condensation of dibutylamine with either acetic acid or acetic anhydride. The use of acetic anhydride can lead to faster reaction rates due to its higher reactivity.[3] The reaction can be catalyzed by a strong acid like p-TsOH, which protonates the carbonyl group of the acylating agent, increasing its electrophilicity. Alternatively, a base such as triethylamine can be used to deprotonate dibutylamine, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct, driving the equilibrium towards product formation.[3] The reaction temperature is a critical parameter that needs to be optimized for efficient conversion.

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Potential Novel Applications in Synthesis: An Extrapolation

While specific novel applications of this compound are not extensively reported, its structural similarity to other N,N-dialkylacetamides suggests its potential utility in several areas of modern organic synthesis. The longer butyl chains in this compound, compared to the methyl or ethyl groups in DMF, DMAc, or N,N-diethylacetamide, may offer unique solubility profiles and higher boiling points, which could be advantageous in specific reaction contexts.

Potential as a High-Boiling Point Polar Aprotic Solvent

The high boiling point of this compound makes it a candidate for reactions requiring elevated temperatures. Its polar aprotic nature, similar to DMF and DMAc, suggests it could be an effective solvent for a variety of transformations, including:

-

Cross-Coupling Reactions: Amide solvents are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The ability of this compound to dissolve a wide range of organic and inorganic reagents could be beneficial in these transformations.

-

Multicomponent Reactions: Reactions like the Ugi and Passerini reactions, which involve the formation of multiple bonds in a single step, are often carried out in polar aprotic solvents.[1][4][5] The properties of this compound may be suitable for such complex transformations.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The synthesis of complex pharmaceutical molecules often involves multiple steps and requires solvents with specific properties. The potential for this compound to serve as a high-purity, high-boiling point solvent could be explored in API synthesis.

The logical workflow for evaluating a novel solvent in a synthetic reaction, such as a cross-coupling reaction, is outlined below.

References

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H21NO | CID 73811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of N,N-Dibutylacetamide as a Reaction Medium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the properties and potential applications of N,N-Dibutylacetamide as a reaction medium in organic synthesis. The document consolidates available physicochemical data, outlines general synthetic routes for its preparation, and explores its prospective utility as a solvent. Due to a notable scarcity of detailed experimental protocols in publicly accessible scientific literature where this compound is employed as a primary reaction solvent, this guide serves as a foundational resource to encourage further exploration and research into its capabilities.

Introduction

The selection of an appropriate reaction medium is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. Amide-based solvents, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are widely utilized for their high polarity and solvating power.[1] this compound, a less common analogue, presents an intriguing alternative with distinct physical properties that may offer advantages in specific synthetic contexts. This guide aims to provide a comprehensive summary of the current knowledge on this compound to facilitate its consideration and investigation as a viable reaction solvent.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is essential for its effective application. This compound is a colorless liquid under standard conditions.[2] A summary of its key physicochemical data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁NO | [3][4] |

| Molecular Weight | 171.28 g/mol | [3][5] |

| CAS Number | 1563-90-2 | [3][4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.88 g/cm³ | [3] |

| Boiling Point | 77-78 °C at 0.6 mmHg | [3] |

| Melting Point | 241-244 °C (Decomposition may occur) | [3] |

| Flash Point | >110 °C | [3] |

| Synonyms | N-Acetyldibutylamine, Acetamide, N,N-dibutyl- | [3] |

Synthesis of this compound

This compound can be synthesized through several established methods of amide formation. The most common approaches involve the acylation of dibutylamine.

Synthesis from Acetyl Chloride and Dibutylamine

This method involves the reaction of dibutylamine with acetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

To a stirred solution of dibutylamine (1.0 equivalent) in an inert solvent such as diethyl ether or dichloromethane, cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Synthesis from Acetic Anhydride or Acetic Acid and Dibutylamine

Alternatively, acetic anhydride or acetic acid can be used as the acylating agent. The reaction with acetic anhydride is generally faster than with acetic acid. When using acetic acid, a catalyst such as p-toluenesulfonic acid may be employed to facilitate the reaction, and water is typically removed to drive the equilibrium towards product formation.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Applications as a Reaction Medium

While specific, well-documented examples of this compound as a primary reaction solvent are scarce in the available literature, its physicochemical properties suggest several potential areas of application:

-

High-Temperature Reactions: Its high boiling point makes it a suitable candidate for reactions requiring elevated temperatures.

-

Polar Aprotic Solvent: As a polar aprotic solvent, it may be effective in reactions involving polar reagents and intermediates, potentially enhancing the rates of SN2 reactions.

-

Extraction Solvent: Its properties suggest it could be a useful solvent for liquid-liquid extractions.

-

Grignard Reactions: The ether-like oxygen of the amide group could potentially solvate Grignard reagents, although its reactivity towards these strong nucleophiles would need to be carefully evaluated.

-

Polymer Chemistry: Amide solvents are often used in the synthesis and processing of polymers.

Further research is necessary to validate these potential applications and to determine the specific advantages this compound might offer over more conventional solvents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion and Future Outlook

This compound is a readily synthesizable amide with a distinct set of physicochemical properties. While its application as a reaction medium is not yet well-documented, its high boiling point and polar aprotic nature suggest potential utility in a range of organic transformations. This guide provides a consolidated source of foundational information to encourage the scientific community to explore the capabilities of this compound as a novel reaction solvent. Future research should focus on systematically evaluating its performance in various reaction types, quantifying its solvating power, and comparing its efficacy to established solvents. Such studies will be crucial in defining the niche for this compound in the synthetic chemist's toolbox.

Logical Relationship Diagram

Caption: Logical flow from properties to potential applications and required research.

References

Methodological & Application

N,N-Dibutylacetamide as a Solvent for Nucleophilic Substitution Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylacetamide (DBA) is a polar aprotic solvent with properties that suggest its potential utility in organic synthesis. As a member of the N,N-disubstituted amide family of solvents, which includes commonly used solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), DBA possesses a high boiling point and is soluble in many organic solvents.[1][2] Polar aprotic solvents are known to be particularly effective for bimolecular nucleophilic substitution (SN2) reactions. They can solvate the counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity, while not participating in hydrogen bonding that could deactivate the nucleophile.

This document, therefore, serves a dual purpose: to provide a foundational understanding of how this compound would be expected to perform as a solvent in nucleophilic substitution reactions based on the known properties of analogous solvents, and to present generalized protocols that can serve as a starting point for researchers interested in exploring its use.

Theoretical Application and Solvent Properties

Based on its classification as a polar aprotic solvent, this compound is theoretically well-suited for SN2 reactions. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₁NO | [3] |

| Molecular Weight | 171.28 g/mol | [3] |

| Boiling Point | 120-135 °C (at 2kPa) | [1][2] |

| Density | 0.878 g/cm³ | [4] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [1][2] |

The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures to overcome activation energy barriers. Its polar nature would aid in dissolving a range of nucleophiles and substrates.

General Experimental Protocols for Nucleophilic Substitution (SN2)

The following are generalized protocols for conducting nucleophilic substitution reactions. These are based on standard laboratory procedures for SN2 reactions in polar aprotic solvents and should be adapted and optimized for specific substrates and nucleophiles when using this compound.

Protocol 1: General Procedure for the Alkylation of a Phenol

This protocol describes a typical Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Materials:

-

Phenol derivative

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

This compound (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and a suitable base (1.1 - 1.5 eq).

-

Add a sufficient volume of dry this compound to dissolve the reactants.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for the Synthesis of an Amine via Nucleophilic Substitution

This protocol outlines the synthesis of a primary amine from an alkyl halide and a nitrogen nucleophile, followed by a reduction step.

Reaction Scheme:

R-X + NaN₃ → R-N₃ R-N₃ + Reducing Agent → R-NH₂

Materials:

-

Alkyl halide (e.g., alkyl bromide or chloride)

-

Sodium azide (NaN₃)

-

This compound (solvent)

-

Reducing agent (e.g., lithium aluminum hydride, or hydrogen with a palladium catalyst)

-

Appropriate work-up reagents and solvents

Procedure for Azide Formation:

-

In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in this compound.

-

Add sodium azide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture with stirring to a suitable temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

Procedure for Reduction to Amine:

This is a general guideline and the specific reducing agent will dictate the exact procedure.

-

Dissolve the crude alkyl azide in an appropriate solvent (e.g., THF or ethanol).

-

Perform the reduction (e.g., by adding a reducing agent like LiAlH₄ at 0 °C, or by hydrogenation using H₂ gas and a Pd/C catalyst).

-

After the reduction is complete, perform the appropriate work-up to isolate the amine product.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the protocols described above.

Caption: General workflow for the alkylation of a phenol using this compound.

Caption: General two-step workflow for the synthesis of a primary amine.

Conclusion and Future Directions

While this compound possesses the characteristics of a suitable polar aprotic solvent for nucleophilic substitution reactions, there is a distinct lack of specific, published data on its application. The protocols provided here are generalized and intended to serve as a starting point for researchers. Significant optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will likely be necessary for any given transformation.

Further research is required to establish a comprehensive understanding of the advantages and limitations of this compound as a solvent in this context. Comparative studies with more conventional solvents like DMF, DMAc, and DMSO, focusing on reaction rates, yields, and product purity, would be invaluable to the scientific community. Such studies would elucidate the specific scenarios where this compound may offer benefits, for instance, in terms of solubility of particular reactants, thermal stability, or unique reactivity profiles. Researchers in drug development may also consider its toxicological profile in comparison to other polar aprotic solvents, some of which are facing increasing regulatory scrutiny.

References

Application Notes and Protocols for the Use of N,N-Dibutylacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the use of N,N-Dibutylacetamide as a solvent in a specific organic reaction. While extensive documentation of this compound in a wide array of named organic reactions is not prevalent in publicly available literature, its utility as a polar aprotic solvent is demonstrated in specialized applications such as polymerization reactions.

Application Note: Cationic Copolymerization of Diolefins and Alkylene Diamines

Introduction:

This compound is a high-boiling, polar aprotic solvent that can be effectively utilized in certain polymerization reactions. One such application is the cationic copolymerization of aliphatic diolefins with substituted alkylene diamines. In this context, this compound serves not only as a solvent to dissolve the monomers and the resulting polymer but also acts as a diluent and internal refrigerant, helping to control the exothermic nature of the polymerization process. This allows for better temperature management and can prevent undesired side reactions or polymer degradation. The use of an N,N-dialkylamide solvent like this compound can enable these reactions to be conducted at more moderate temperatures compared to bulk polymerization, which may require cryogenic conditions.

Mechanism and Role of this compound:

The reaction proceeds via a cationic mechanism, initiated by a suitable catalyst such as a Lewis acid (e.g., boron trifluoride) or a strong protic acid (e.g., hydrogen fluoride). The catalyst activates the diolefin monomer, creating a carbocationic species that then propagates by reacting with both the diolefin and the alkylene diamine monomers.

This compound plays a crucial role in:

-

Solubilization: It effectively dissolves the non-polar diolefin and the more polar alkylene diamine monomers, as well as the growing polymer chain, ensuring a homogeneous reaction mixture.

-

Temperature Control: Its high heat capacity and the ability to act as a heat sink help to dissipate the heat generated during the exothermic polymerization, allowing for better control over the reaction rate and the molecular weight of the resulting copolymer.

-

Reaction Medium: As a polar aprotic solvent, it provides a suitable environment for the cationic intermediates, stabilizing them to a certain extent without interfering with the reaction mechanism.

The resulting copolymers are resinous materials with potential applications as adhesives and in the formulation of protective surface coatings.

Quantitative Data Summary

The following table summarizes representative quantitative data for the cationic copolymerization of a diolefin and an alkylene diamine, with this compound used as the solvent. The data is based on the process described in U.S. Patent 3,006,905.

| Parameter | Value | Notes |

| Reactants | ||

| Diolefin (e.g., 1,3-Butadiene) | 1.0 part by weight | The ratio of monomers can be varied to achieve desired copolymer properties. |

| Alkylene Diamine (e.g., N,N'-Dimethylethylene diamine) | 2.5 parts by weight | The specific alkylene diamine used will influence the properties of the final polymer. |

| Solvent | ||

| This compound | 5.0 parts by weight | Acts as a solvent and internal refrigerant. The amount can be adjusted to control viscosity and reaction rate. |

| Catalyst | ||

| Boron Trifluoride Etherate | 0.1 - 0.5 parts by weight | Other suitable catalysts include hydrogen fluoride or boron trifluoride gas. The amount of catalyst will affect the rate of polymerization and the polymer's molecular weight. |

| Reaction Conditions | ||

| Temperature | 0 °C to 40 °C | The use of this compound allows for a higher reaction temperature compared to solvent-free systems which may require temperatures as low as -100 °C. |

| Reaction Time | 1 - 3 hours | The reaction time is monitored until the desired conversion is achieved. |

| Product | ||

| Yield | High (typically > 90%) | The yield of the resinous copolymer is generally high under these conditions. |

| Product Appearance | Clear, light-colored thermoplastic resin | The physical properties of the copolymer can be tailored by adjusting the monomer ratio and reaction conditions. |

Experimental Protocol: Cationic Copolymerization of 1,3-Butadiene and N,N'-Dimethylethylene Diamine

This protocol is a representative example based on the disclosures in U.S. Patent 3,006,905.

Materials:

-

1,3-Butadiene

-

N,N'-Dimethylethylene diamine

-

This compound (anhydrous)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium hydroxide solution (for neutralization)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a port for reagent addition.

-

Cooling circulator connected to the reactor jacket.

-

Inert atmosphere setup (e.g., nitrogen line with bubbler).

-

Addition funnel.

-

Standard laboratory glassware for workup.

Procedure:

-

Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

-

Charging the Reactor: Charge the reactor with 50 g of anhydrous this compound.

-

Cooling: Cool the reactor and its contents to the desired reaction temperature (e.g., 10 °C) using the cooling circulator.

-

Monomer Addition:

-

In a separate, dry vessel, prepare a solution of 10 g of 1,3-butadiene in 25 g of N,N'-dimethylethylene diamine.

-

Slowly add this monomer mixture to the cooled this compound in the reactor with vigorous stirring.

-

-

Catalyst Addition:

-